4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula . This compound features a unique structure that includes a cyclopropyl group and an oxadiazole ring, making it of interest in various fields, including medicinal chemistry and materials science. The compound is classified as an oxadiazole derivative, which is known for its diverse biological activities and potential applications in drug development.
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves a one-pot reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This method allows for efficient production without the need for protective groups, which simplifies the synthesis process and enhances yield.
The molecular structure of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can be represented by the following structural formula:
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic aromatic substitution can be facilitated using halogenating agents or Lewis acids.
The mechanism of action for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring exhibits affinity for biological targets, influencing pathways related to cell signaling and metabolism. This interaction can modulate biological processes, making the compound a potential candidate for therapeutic applications in areas like cancer treatment and antimicrobial activity.
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has several applications in scientific research:
This compound represents a significant area of interest due to its unique structure and potential applications across multiple scientific disciplines.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger via condensation of amidoximes with acyl chlorides, albeit with low yields and significant by-product formation [2] [7]. This foundational work established the amidoxime route as a cornerstone for heterocyclic chemistry. For decades, synthesis relied on harsh conditions (e.g., solvent-free melting at >100°C), limiting applicability for sensitive substrates like aniline derivatives. The discovery of phidianidine alkaloids (natural 1,2,4-oxadiazoles from marine sources) in 2011 and quisqualic acid from Quisqualis indica seeds highlighted the scaffold’s biological relevance, driving demand for refined synthetic methods [2] [7]. The development of oxolamine (1960s) as the first 1,2,4-oxadiazole-containing drug underscored the need for scalable, mild synthetic protocols to access pharmacologically relevant analogs such as 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline [2].
Table 1: Key Developments in 1,2,4-Oxadiazole Synthesis
Time Period | Key Innovation | Limitations |
---|---|---|
1884–1940s | Amidoxime + acyl chloride condensation | Low yields (<30%), complex purification |
1940s–2000 | Ester-based cyclodehydration | Moderate yields (50–70%), high temperatures |
2000–Present | Coupling agents (T3P, CDI), microwave assist | High yields (>85%), ambient conditions |
Modern one-pot strategies have revolutionized access to 3,5-disubstituted 1,2,4-oxadiazoles like 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline. These methods integrate in situ activation, cyclization, and purification:
Table 2: One-Pot Strategies for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline Precursors
Method | Conditions | Yield (%) | Time (h) | Key Advantage |
---|---|---|---|---|
CDI-Mediated (DMF) | 120°C, 4 h | 59 | 4 | No isolation of intermediates |
T3P®/TEA (DMF) | 80°C, 0.5–6 h | 87–97 | <6 | High efficiency, low epimerization |
Aqueous Cyclodehydration | Reflux, 12 h | 35–93 | 12 | Solvent-free, eco-friendly |
While not directly reported for the target compound, superbase strategies (e.g., P2-Et phosphazene) show promise for 1,2,4-oxadiazole formation under mild conditions. Analogous protocols leverage:
Optimizing the condensation between cyclopropylamidoxime and 4-(aminomethyl)benzoic acid derivatives is critical for the target compound’s synthesis. Key advances include:
Table 3: Optimization Parameters for Amidoxime-Carboxylic Acid Condensation
Parameter | Optimal Conditions | Substrate Scope | Yield Impact |
---|---|---|---|
Activating Agent | T3P > CDI > POCl₃ | Tolerant of cyclopropyl, aniline groups | +25–40% vs. classical |
Temperature | 80°C (T3P), 120°C (CDI) | Stable below 130°C | >85% at 80°C; <70% at 150°C |
Solvent | DMF (T3P), H₂O (ester-based) | Polar aprotic or aqueous | Aqueous: eco-friendly, lower yields |
Protecting Group | Boc for aniline NH₂ | Prevents salt formation | Enables direct HCl salt formation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7